molecular formula C26H24N2O4S B285065 N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide

N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide

Cat. No. B285065
M. Wt: 460.5 g/mol
InChI Key: QFQDDSCRIXMYNE-COOPMVRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide, commonly known as DAS, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DAS is a member of the family of naphthoquinone derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antiviral properties. In

Mechanism of Action

The exact mechanism of action of DAS is not fully understood. However, it is believed that DAS exerts its biological effects by inhibiting the activity of enzymes involved in cellular metabolism and energy production. DAS has also been shown to induce oxidative stress in cells, leading to the activation of signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
DAS has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, DAS has been shown to inhibit the growth of blood vessels, which is a process known as angiogenesis. This makes DAS a potential candidate for the treatment of diseases that involve abnormal blood vessel growth, such as cancer and macular degeneration. DAS has also been shown to have anti-inflammatory effects, which could make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DAS in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a valuable tool for researchers studying the mechanisms of cancer cell death. However, one of the limitations of using DAS in lab experiments is its low solubility in water, which can make it difficult to administer to cells in culture.

Future Directions

There are several future directions for research on DAS. One area of interest is the development of new synthetic methods for the production of DAS, which could improve the yield and purity of the compound. Another area of interest is the development of new formulations of DAS that improve its solubility and bioavailability. Finally, there is a need for further studies to investigate the potential therapeutic applications of DAS, particularly in the treatment of cancer and other diseases that involve abnormal cell growth and proliferation.
Conclusion:
In conclusion, N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-ethoxybenzenesulfonamide, or DAS, is a synthetic compound with potential therapeutic applications. DAS has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and have anti-inflammatory effects. While there are limitations to using DAS in lab experiments, there are several future directions for research on this compound. Further studies are needed to fully understand the mechanisms of action of DAS and to investigate its potential as a therapeutic agent.

Synthesis Methods

The synthesis of DAS involves the reaction of 2,4-dimethylaniline with 1,4-naphthoquinone in the presence of sulfuric acid. The resulting product is then treated with ethoxybenzenesulfonyl chloride to form DAS. The overall yield of the synthesis is approximately 30%.

Scientific Research Applications

DAS has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of DAS is its ability to inhibit the growth of cancer cells. Studies have shown that DAS can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. DAS has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral agents.

properties

Molecular Formula

C26H24N2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

(NZ)-N-[3-(2,4-dimethylanilino)-4-oxonaphthalen-1-ylidene]-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C26H24N2O4S/c1-4-32-19-10-12-20(13-11-19)33(30,31)28-24-16-25(26(29)22-8-6-5-7-21(22)24)27-23-14-9-17(2)15-18(23)3/h5-16,27H,4H2,1-3H3/b28-24-

InChI Key

QFQDDSCRIXMYNE-COOPMVRXSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=C(C=C(C=C4)C)C

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=C(C=C4)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=C(C=C4)C)C

Origin of Product

United States

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